molecular formula C4H6BrN3 B174882 4-bromo-5-methyl-1H-pyrazol-3-amine CAS No. 1780-72-9

4-bromo-5-methyl-1H-pyrazol-3-amine

Cat. No.: B174882
CAS No.: 1780-72-9
M. Wt: 176.01 g/mol
InChI Key: WZMBDMWFVPKYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-5-methyl-1H-pyrazol-3-amine: is a heterocyclic organic compound with the molecular formula C4H6BrN3 . It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 5-bromo-4-methyl-1H-pyrazole with ammonia under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-bromo-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted pyrazoles.

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced amine derivatives.

Scientific Research Applications

Chemistry: 4-bromo-5-methyl-1H-pyrazol-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines, which have applications in medicinal chemistry .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its activity against various biological targets, including enzymes and receptors .

Industry: The compound is used as an intermediate in the production of agrochemicals, such as insecticides and herbicides. Its derivatives are studied for their efficacy in pest control .

Comparison with Similar Compounds

Uniqueness: 4-bromo-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its bromine and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound in research and industry .

Properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMBDMWFVPKYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361300
Record name 4-bromo-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-72-9
Record name 4-bromo-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-bromo-5-methylpyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.